molecular formula C30H24INO4S B11514698 3-(diphenylmethoxy)-1-(4-iodophenyl)-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-(diphenylmethoxy)-1-(4-iodophenyl)-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11514698
M. Wt: 621.5 g/mol
InChI Key: BBEYDRHSYYLBTK-UHFFFAOYSA-N
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Description

3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolone core substituted with various functional groups such as diphenylmethoxy, iodophenyl, methanesulfonyl, and phenyl groups

Preparation Methods

The synthesis of 3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

    Introduction of the Diphenylmethoxy Group: This step involves the reaction of the pyrrolone core with diphenylmethanol under acidic or basic conditions to form the diphenylmethoxy derivative.

    Methanesulfonylation: The methanesulfonyl group can be introduced by reacting the compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would involve scaling up these reactions while optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodophenyl group, where the iodine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    4-Iodophenyl derivatives: Compounds like 4-iodophenol and 4-iodobenzoic acid share the iodophenyl group but differ in other functional groups and overall structure.

    Diphenylmethoxy derivatives: Compounds like diphenylmethanol and diphenylmethane have the diphenylmethoxy group but lack the pyrrolone core and other substituents.

    Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride and methanesulfonic acid contain the methanesulfonyl group but differ in their overall structure and reactivity.

The uniqueness of 3-(DIPHENYLMETHOXY)-1-(4-IODOPHENYL)-4-METHANESULFONYL-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of these functional groups, which imparts specific properties and reactivity that are distinct from those of its individual components or other similar compounds .

Properties

Molecular Formula

C30H24INO4S

Molecular Weight

621.5 g/mol

IUPAC Name

4-benzhydryloxy-1-(4-iodophenyl)-3-methylsulfonyl-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C30H24INO4S/c1-37(34,35)29-26(21-11-5-2-6-12-21)32(25-19-17-24(31)18-20-25)30(33)28(29)36-27(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-20,26-27H,1H3

InChI Key

BBEYDRHSYYLBTK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)I)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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